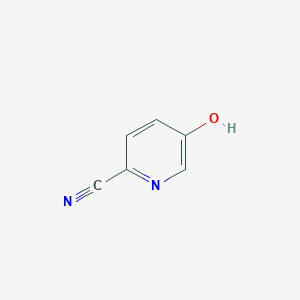
2-Cyano-5-hydroxypyridine
Descripción general
Descripción
- 2-Cyano-5-hydroxypyridine (CHP) is a heterocyclic compound.
- It is well-known for forming hydrogen-bonded dimers and exists as tautomers.
- The second tautomer is 2-hydroxypyridine .
- It has versatile applications in biology, natural compounds, dyes, and fluorescent materials.
Synthesis Analysis
- Various synthetic methods exist, including reactions based on pyridine rings, cyclization, and cycloaddition reactions.
- Notable methods include microwave-assisted Pd-catalyzed synthesis and π-deficient 2-fluoro pyridine reactions.
Molecular Structure Analysis
- The optimized geometry corresponds to the dihedral angle N5–C2–O6–H10 of 360°.
- In the solid state, 2-pyridone predominates.
Chemical Reactions Analysis
- CHP can be metabolized via the maleamate pathway.
- Fission of the ring occurs through 2,5-dihydroxypyridine monooxygenase.
Physical And Chemical Properties Analysis
- Boiling point: 429.2±30.0°C (predicted)
- Density: 1.33 g/cm³
- Flash point: 213°C
- Solubility: Soluble in water, methanol, acetone
Aplicaciones Científicas De Investigación
- 2-Cyano-5-hydroxypyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.1 .
- It is used in proteomics research applications .
- The compound is stored at 4° C . Its predicted properties include a melting point of 66.77° C , a boiling point of ~429.2° C at 760 mmHg , a density of ~1.3 g/cm 3 , and a refractive index of n 20D 1.60 .
-
Synthesis of 2-Pyridones
- Field : Organic Chemistry
- Application Summary : 2-Pyridones and its derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . 2-Cyano-5-hydroxypyridine can be used as a precursor in the synthesis of these compounds.
- Method of Application : The synthetic methods of 2-pyridone have been extensively reviewed and include reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results : The synthesis of 2-pyridone compounds has led to the development of new synthetic methods and the production of compounds with wide utilities .
-
Proteomics Research
The synthesis of 2-pyridones is an important research field due to their extensive applications in many areas such as biology, natural compounds, dyes, and fluorescent materials . The specific methods of application in proteomics research are not detailed in the source, but it typically involves the study of proteins and their interactions .
Safety And Hazards
- Toxic if swallowed.
- Avoid ingestion, inhalation, and skin contact.
- Store in an inert atmosphere at room temperature.
Direcciones Futuras
- Further research on its biological activities and potential applications.
- Exploration of novel synthetic routes and derivatives.
Propiedades
IUPAC Name |
5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKWNYGXNDQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613397 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-hydroxypyridine | |
CAS RN |
86869-14-9 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


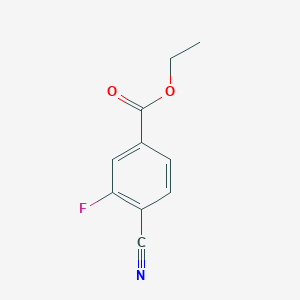
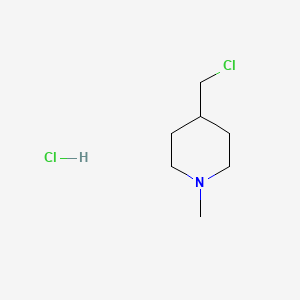
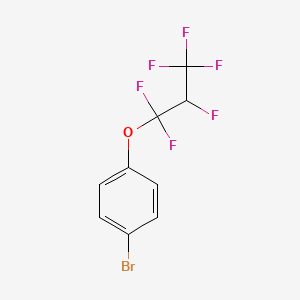
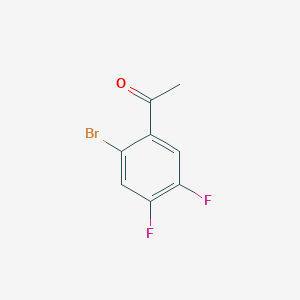
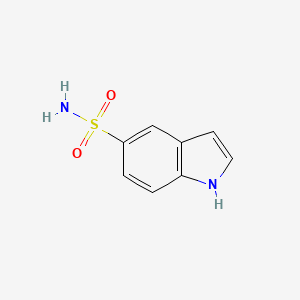

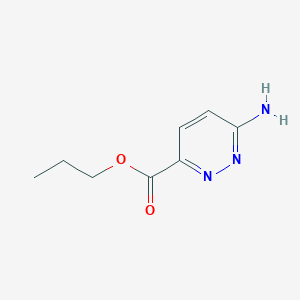

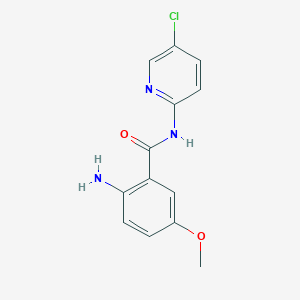
![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)



